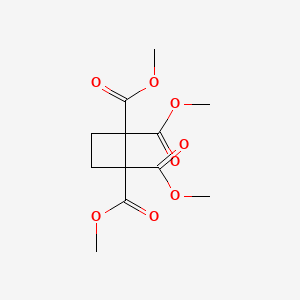

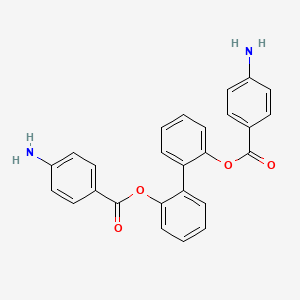

![molecular formula C14H10N4O3 B5514526 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)

4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyridine-based compounds often involves multistep reactions from commercially available reagents, achieving significant yields. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and ring closure processes, demonstrating the complexity and efficiency of synthesizing such compounds (Ma et al., 2018).

Molecular Structure Analysis

The determination of molecular structures through techniques like X-ray diffraction is common, providing detailed insights into the crystallography of related compounds. For instance, the orthorhombic crystal structure of a pyridine-based material was revealed, showing significant details about its atomic arrangement (Ma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds can lead to the formation of various derivatives with specific properties. For example, reactions with piperidine, pyrrolidine, and morpholine can yield amino-nitroalkyl derivatives, demonstrating the versatility in chemical reactions and potential for functional modification (Tyrkov, 2006).

Physical Properties Analysis

The physical properties, such as density and thermal stability, are crucial for understanding the applications and handling of these compounds. The high density (1.92 g cm−3) and low thermal stability of a similar compound highlight the importance of physical properties in the assessment of material suitability for specific applications (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming derivatives, play a significant role in the applicability of such compounds. The formation of derivatives through reactions with various reagents showcases the chemical versatility and potential for modification to achieve desired properties (Tyrkov, 2006).

科学的研究の応用

Discovery and Medicinal Chemistry

The compound 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives have been actively studied for their potential in medicinal chemistry. Notably, a novel nitrocatechol-substituted heterocycle, which includes an oxadiazole ring, has demonstrated significant activity as a catechol-O-methyltransferase (COMT) inhibitor. This compound, identified as BIA 9-1067, showcases longer duration of COMT inhibition with comparable activity to entacapone and lower toxicity than tolcapone, positioning it as a promising candidate for adjunct therapy in Parkinson's disease (Kiss et al., 2010).

Materials Science

In materials science, derivatives of 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine have been synthesized and explored for their optoelectrical, morphological, and mechanical properties. Specifically, poly(1,3,4-oxadiazole)s reinforced with TiO2 nanoparticles demonstrated promising characteristics for applications in polymer light emitting diodes (PLEDs), showcasing charge transfer capabilities and potential as semiconducting packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).

Energetic Materials

The synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), have been documented. ANTP exhibits high density, low thermal stability, positive heat of formation, and good detonation properties, making it a candidate for consideration in energetic material applications (Ma et al., 2018).

Synthesis and Reactivity

Further research has delved into the synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles, demonstrating the versatility and potential reactivity of compounds within this chemical framework for the development of novel organic compounds (Tyrkov, 2006).

Safety and Hazards

特性

IUPAC Name |

5-(2-methyl-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c1-9-11(3-2-4-12(9)18(19)20)14-16-13(17-21-14)10-5-7-15-8-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBWVLLOQQREGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

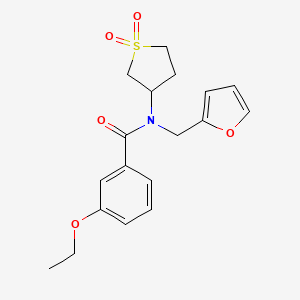

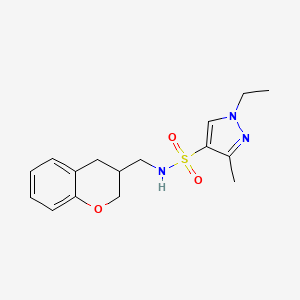

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

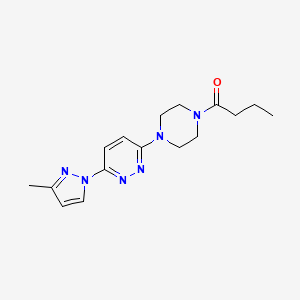

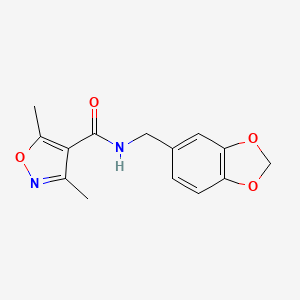

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

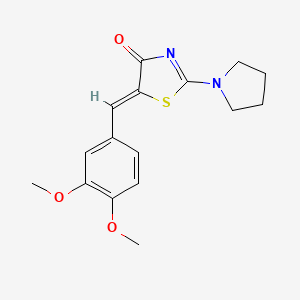

![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)

![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)

![2-[(3,4-dichlorophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5514533.png)

![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)